L-Pyroglutamic acid pentachlorophenyl ester

Description

Properties

IUPAC Name |

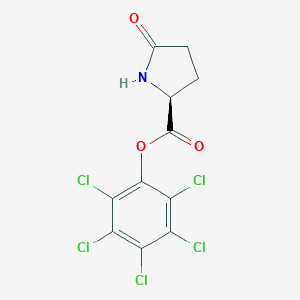

(2,3,4,5,6-pentachlorophenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGMBAZWQLUSMW-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183186 | |

| Record name | Perchlorophenyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28990-85-4 | |

| Record name | L-Proline, 5-oxo-, pentachlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28990-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchlorophenyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028990854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchlorophenyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchlorophenyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thionyl Chloride-Mediated Acid Chloride Route

A widely documented method involves converting L-pyroglutamic acid into its corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with pentachlorophenol. This two-step procedure is outlined below:

-

Formation of L-Pyroglutamoyl Chloride :

L-Pyroglutamic acid is treated with excess thionyl chloride under anhydrous conditions, typically at reflux temperatures (60–80°C). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, yielding the acid chloride intermediate. The byproducts (SO₂ and HCl) are volatile and easily removed under reduced pressure. -

Esterification with Pentachlorophenol :

The acid chloride intermediate is reacted with pentachlorophenol in the presence of a base such as pyridine or triethylamine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation. The reaction is typically conducted in dichloromethane or tetrahydrofuran at room temperature, yielding the target ester after 12–24 hours.

Reaction Conditions and Yield :

Carbodiimide-Mediated Coupling

An alternative approach employs carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group. This method avoids the use of thionyl chloride, which can be hazardous.

Procedure :

-

L-Pyroglutamic acid and pentachlorophenol are dissolved in an aprotic solvent (e.g., DCM or DMF).

-

A stoichiometric amount of DCC or EDC is added to the mixture, followed by a catalytic quantity of 4-dimethylaminopyridine (DMAP).

-

The reaction is stirred at room temperature for 12–24 hours, during which the carbodiimide activates the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by pentachlorophenol.

Optimization Notes :

-

Side Reactions : Competitive formation of N-acylurea byproducts can occur, necessitating the use of DMAP to enhance reaction efficiency.

Enzymatic and Alternative Synthetic Routes

While chemical methods dominate, enzymatic esterification has been explored for niche applications. Lipases (e.g., Candida antarctica lipase B) immobilized on solid supports have been tested in non-aqueous media, though yields remain suboptimal (30–40%) compared to chemical synthesis.

Purification and Characterization

Crude this compound is purified via:

-

Recrystallization : From ethyl acetate/hexane mixtures, yielding a white crystalline solid (mp 185–190°C).

-

Column Chromatography : Silica gel with a gradient of ethyl acetate in hexane (Rf = 0.4–0.6).

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 5.20 (m, 1H, α-H), 2.50–2.70 (m, 4H, β- and γ-H), 1.90–2.10 (m, 2H, δ-H).

-

Optical Rotation : [α]²⁵/D = +19.0° to +22.0° (c = 2% in DMF).

Applications in Organic Synthesis

The pentachlorophenyl ester group serves as a superior leaving group in peptide bond formation, enabling efficient coupling with amino acid esters under mild conditions. Its utility is highlighted in:

-

Solid-Phase Peptide Synthesis (SPPS) : Facilitating segment condensation without racemization.

-

Macrocyclization Reactions : Constructing lactams and cyclic peptides via intramolecular acyl transfer.

Challenges and Optimization

Key Challenges :

-

Toxicity : Pentachlorophenol is highly toxic, requiring stringent safety protocols.

-

Moisture Sensitivity : Acid chloride intermediates are moisture-sensitive, necessitating anhydrous conditions.

Optimization Strategies :

Chemical Reactions Analysis

L-Pyroglutamic acid pentachlorophenyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert perchlorophenyl 5-oxo-L-prolinate into other derivatives, often using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

L-Pyroglutamic acid pentachlorophenyl ester is utilized as an active ester in peptide synthesis. Its role is crucial in forming peptide bonds, allowing for selective coupling reactions without affecting other functional groups. This property is particularly beneficial in creating complex peptides for pharmaceuticals and research.

Case Study: Peptide Development

In a study focusing on novel peptide therapeutics, researchers employed this compound to synthesize peptides that exhibited enhanced biological activity. The use of this compound facilitated the formation of cyclic peptides, which are known for their stability and efficacy in drug development .

Drug Development

The compound has shown promise in drug development due to its ability to modify biological pathways selectively. By incorporating this compound into drug candidates, researchers can enhance their selectivity and efficacy.

Case Study: Pharmacological Properties

Research has indicated that derivatives of pyroglutamic acid, including this compound, possess pharmacological properties such as hepatoprotective effects against paracetamol-induced toxicity in animal models. In controlled studies, these compounds demonstrated a significant reduction in liver damage and improved survival rates .

Bioconjugation

This compound is also used in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This application is critical for improving the delivery and effectiveness of targeted therapies.

Data Table: Comparison of Bioconjugation Agents

| Agent | Application | Advantages |

|---|---|---|

| This compound | Drug delivery enhancement | High reactivity and specificity |

| Other Active Esters | General peptide synthesis | Broad applicability |

| Pentafluorophenyl Esters | Versatile coupling reactions | Established use in various studies |

Agrochemical Applications

Recent studies have explored the use of L-pyroglutamic acid derivatives in agrochemical formulations. These compounds have been shown to enhance the solubility and dispersal of biocides, improving their effectiveness under varying environmental conditions.

Case Study: Biocide Formulations

A study demonstrated that incorporating L-pyroglutamic acid derivatives into biocide compositions led to improved stability and solubility, making them more effective against pests and pathogens . This application highlights the versatility of this compound beyond medicinal uses.

Mechanism of Action

The mechanism of action of perchlorophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and, consequently, various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

L-Pyroglutamic acid pentachlorophenyl ester can be compared with other similar compounds, such as:

5-oxo-L-proline: An optically active form of 5-oxoproline with L-configuration.

Pentachlorophenol: A related compound used in the synthesis of perchlorophenyl 5-oxo-L-prolinate.

The uniqueness of perchlorophenyl 5-oxo-L-prolinate lies in its specific chemical structure, which allows it to be used in a variety of scientific and industrial applications .

Biological Activity

L-Pyroglutamic acid pentachlorophenyl ester, also known as perchlorophenyl 5-oxo-L-prolinate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal, anti-inflammatory, and neuroprotective applications. This article synthesizes research findings on its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is synthesized through the esterification of L-pyroglutamic acid with pentachlorophenol. The resulting compound exhibits unique properties due to the presence of the pentachlorophenyl group, which influences its interaction with biological systems.

1. Antifungal Activity

Research indicates that this compound demonstrates significant antifungal properties. A study evaluated various esters of L-pyroglutamic acid against Phytophthora infestans, revealing that certain derivatives exhibited potent antifungal activity with effective concentrations (EC50) significantly lower than commercial fungicides like azoxystrobin .

| Compound | EC50 (μg/mL) | Comparison to Azoxystrobin (7.85 μg/mL) |

|---|---|---|

| 2d | 1.44 | 5.45 times more effective |

| 2j | 1.21 | 6.49 times more effective |

2. Anti-inflammatory Activity

In addition to its antifungal properties, this compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it inhibited nitric oxide production in lipopolysaccharide (LPS)-induced BV-2 microglial cells, suggesting a potential role in neuroinflammation modulation .

3. Neuritogenic Activity

The neuritogenic effects of this compound were assessed using PC-12 cells, where it was found to promote neurite outgrowth in response to nerve growth factor (NGF) . This indicates its potential utility in neuroregenerative therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as both an inhibitor and activator of specific enzymes, influencing various biochemical pathways.

- Cell Signaling Modulation : By affecting neurotransmitter levels and inflammatory mediators, it may modulate signaling pathways involved in inflammation and neuronal health.

- Chemical Stability : The presence of the pentachlorophenyl group enhances the stability and solubility of the ester in biological systems, facilitating its interaction with target sites.

Study on Antifungal Efficacy

In a controlled laboratory setting, a series of bioassays were conducted to evaluate the antifungal efficacy of various L-pyroglutamic acid esters against P. infestans. The results indicated that compounds 2d and 2j not only surpassed azoxystrobin in efficacy but also exhibited lower toxicity profiles, making them suitable candidates for further development as agricultural fungicides .

Neuroprotective Effects in Animal Models

A preliminary animal study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was administered to mice subjected to neurotoxic agents, and results indicated a significant reduction in neuronal loss and improved behavioral outcomes compared to controls .

Q & A

Q. What are the common synthetic routes for L-Pyroglutamic acid pentachlorophenyl ester in peptide chemistry?

this compound is synthesized via condensation reactions. A prominent method involves activating L-pyroglutamic acid with pentachlorophenol in the presence of dicyclohexylcarbodiimide (DCC), forming the active ester for peptide coupling . Alternatively, it can react directly with amino acids (e.g., L-thiazolidine-4-carboxylic acid) using triethylamine in dimethylformamide (DMF) to form dipeptides, as demonstrated in pidotimod synthesis .

Q. How can researchers characterize the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection is recommended. Derivatization techniques, such as esterification, improve chromatographic peak symmetry by reducing compound activity (e.g., replacing hydroxyl groups with acetate esters). Relative response factors (RF) calibration for pentachlorophenol derivatives can quantify impurities . Florisil® cleanup methods may also isolate the compound from interfering analytes .

Q. What safety protocols are essential when handling this compound?

Follow CLP (Classification, Labelling, and Packaging) regulations: use PPE (gloves, goggles), ensure ventilation, and avoid dermal exposure. Waste must be segregated into categories compatible with local hazardous waste management systems. Emergency protocols should include access to toxicological databases for acute exposure data .

Advanced Research Questions

Q. How does the coupling efficiency of this compound compare to other active esters (e.g., pentafluorophenyl or p-nitrophenyl esters)?

Racemization studies indicate pentachlorophenyl esters exhibit moderate racemization rates compared to pentafluorophenyl (lower) and p-nitrophenyl (higher) esters. The side chain of the amino acid also influences efficiency: glutamic acid derivatives show higher coupling efficiency than aspartic acid or cysteine derivatives . However, mixed anhydride methods may outperform pentachlorophenyl esters in peptide yield, as shown in oligo-γ-glutamic acid synthesis .

Q. What strategies mitigate racemization during peptide coupling using pentachlorophenyl esters?

Optimize reaction conditions: use polar aprotic solvents (DMF, DCM), low temperatures, and catalytic bases (e.g., triethylamine). Racemization via α-hydrogen abstraction is minimized by selecting esters with lower activation energy (e.g., pentafluorophenyl) or employing kinetic coupling protocols .

Q. How can solubility challenges of this compound in organic reactions be addressed?

Use solvent systems with high dielectric constants, such as DMF or dimethyl sulfoxide (DMSO). Pre-activation of the carboxyl group with DCC enhances solubility in non-polar solvents. Co-solvents like tetrahydrofuran (THF) may improve miscibility in stepwise polycondensation reactions .

Q. What analytical techniques resolve degradation products or byproducts in reactions involving pentachlorophenyl esters?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation pathways (e.g., hydrolysis to pentachlorophenol). Gas chromatography (GC) with electron capture detection (ECD) is sensitive to chlorinated byproducts. Electrophoretic analysis can detect lower peptides in solid-phase synthesis contaminants .

Q. How should researchers interpret conflicting data on coupling efficiency between pentachlorophenyl esters and alternative methods?

Conduct controlled comparative studies using standardized substrates (e.g., glutamic acid derivatives). Evaluate metrics like yield, racemization extent (via circular dichroism), and reaction time. Conflicting results may arise from substrate-specific reactivity or solvent effects, necessitating case-by-case optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.